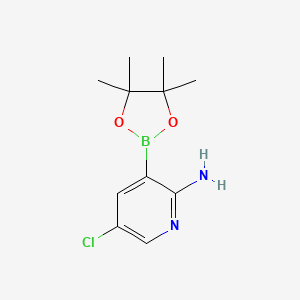
2-(1-bromoethyl)-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(1-bromoethyl)-1,4-dimethylbenzene would consist of a benzene ring with two methyl groups attached at the 1 and 4 positions, and a bromoethyl group attached at the 2 position. The exact structure and properties would need to be confirmed through experimental methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Mecanismo De Acción
The mechanism of action for 2-(1-bromoethyl)-1,4-dimethylbenzene would depend on the specific reaction it is involved in. For example, in an electrophilic aromatic substitution reaction, the benzene ring could act as a nucleophile, attacking an electrophile . In a nucleophilic substitution or elimination reaction, the bromine atom could leave, creating a carbocation that could be attacked by a nucleophile .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(1-bromoethyl)-1,4-dimethylbenzene can be achieved through a two-step reaction process. The first step involves the alkylation of 1,4-dimethylbenzene with 1-bromoethane to form 2-(1-bromoethyl)-1,4-dimethylbenzene. The second step involves the dehydrohalogenation of the intermediate product to obtain the final product.", "Starting Materials": ["1,4-dimethylbenzene", "1-bromoethane", "sodium hydroxide", "acetone", "diethyl ether"], "Reaction": [ "Step 1: Alkylation of 1,4-dimethylbenzene with 1-bromoethane", "In a round-bottom flask, add 1,4-dimethylbenzene (10 mmol), 1-bromoethane (10 mmol), and acetone (10 mL).", "Add sodium hydroxide (10 mmol) to the mixture and stir for 2 hours at room temperature.", "Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the intermediate product, 2-(1-bromoethyl)-1,4-dimethylbenzene.", "Step 2: Dehydrohalogenation of the intermediate product", "In a round-bottom flask, add the intermediate product (10 mmol) and sodium hydroxide (10 mmol) in 10 mL of ethanol.", "Heat the mixture under reflux for 2 hours.", "Cool the mixture and extract the product with diethyl ether (3 x 10 mL).", "Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 2-(1-bromoethyl)-1,4-dimethylbenzene." ] } | |
Número CAS |
20871-93-6 |
Nombre del producto |
2-(1-bromoethyl)-1,4-dimethylbenzene |
Fórmula molecular |
C10H13Br |
Peso molecular |
213.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



